N-(2-(3-(pyridin-2-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)thiophene-3-carboxamide
Description
N-(2-(3-(pyridin-2-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)thiophene-3-carboxamide is a heterocyclic compound featuring a pyridine-substituted tetrahydroindazole core linked to a thiophene-3-carboxamide moiety via an ethyl chain. The pyridine and indazole motifs are common in kinase inhibitors and other therapeutics, while the thiophene carboxamide group may influence solubility and binding interactions .
Properties
IUPAC Name |
N-[2-(3-pyridin-2-yl-4,5,6,7-tetrahydroindazol-1-yl)ethyl]thiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4OS/c24-19(14-8-12-25-13-14)21-10-11-23-17-7-2-1-5-15(17)18(22-23)16-6-3-4-9-20-16/h3-4,6,8-9,12-13H,1-2,5,7,10-11H2,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOJKEGIEZXOJEE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=NN2CCNC(=O)C3=CSC=C3)C4=CC=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of the compound are currently unknown. The compound belongs to the class of thiophene-based analogs, which have been studied extensively for their potential biological activities. .
Mode of Action
Thiophene derivatives are known to exhibit a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties
Biochemical Pathways
Thiophene derivatives are known to interact with a variety of biochemical pathways due to their diverse pharmacological properties. The specific pathways affected by this compound and their downstream effects are subjects of ongoing research.
Biological Activity
N-(2-(3-(pyridin-2-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)thiophene-3-carboxamide is a complex organic compound notable for its potential biological activities. This compound features a unique molecular structure that integrates a thiophene moiety and an indazole derivative, suggesting diverse pharmacological properties. The focus of this article is to explore the biological activity of this compound through a detailed review of existing literature, including case studies and research findings.
Antiproliferative Activity
Recent studies have indicated that derivatives of indazole, including those similar to this compound, exhibit significant antiproliferative effects against various cancer cell lines. For instance, compounds with similar structures have shown IC50 values as low as 25.3 nM against KG1 cell lines and 77.4 nM against SNU16 cell lines .
Enzymatic Inhibition
The compound has been investigated for its potential to inhibit specific enzymes associated with cancer proliferation. In particular, certain indazole derivatives have demonstrated potent inhibition of FGFR (Fibroblast Growth Factor Receptor), with IC50 values reported at less than 4.1 nM for FGFR1 and 2.0 ± 0.8 nM for FGFR2 . This suggests that the compound may also act as a selective inhibitor in similar pathways.
Anti-inflammatory Effects
Research has highlighted the anti-inflammatory properties of thiophene-containing compounds. For example, derivatives that include thiophene rings have shown promising results in suppressing COX-2 activity, which is crucial in inflammatory processes . The IC50 values for certain derivatives were reported at approximately 0.04 μmol, indicating strong anti-inflammatory potential comparable to established drugs like celecoxib .
Case Studies
Case Study 1: Antiproliferative Activity in Cancer Cells
A study evaluated the antiproliferative effects of various indazole derivatives on human cancer cell lines. The results indicated that compounds structurally related to this compound exhibited significant cytotoxicity with IC50 values ranging from 25 nM to 100 nM across different cell lines.
Case Study 2: Enzyme Inhibition Profile
Another investigation focused on the enzymatic inhibition properties of indazole derivatives. The findings revealed that certain compounds effectively inhibited FGFR activity at nanomolar concentrations, supporting the hypothesis that these structural motifs can be optimized for therapeutic applications in oncology.
Structure–Activity Relationship (SAR)
The biological activity of this compound can be attributed to its structural components:
| Structural Feature | Biological Activity |
|---|---|
| Indazole Core | Antiproliferative activity |
| Thiophene Moiety | Anti-inflammatory effects |
| Pyridine Substituent | Enhanced binding affinity to target enzymes |
The presence of these functional groups contributes significantly to the compound's overall biological efficacy.
Comparison with Similar Compounds
Key Differences :
- The target compound lacks fluorinated substituents (common in analogues ), which could reduce metabolic stability but improve solubility.
Spectroscopic and Analytical Data
Insights :
- Fluorinated analogues (e.g., 82, 37F) exhibit higher molecular weights (~700–800 Da) due to multiple halogens and bulky groups .
- The target compound’s thiophene ring may produce distinct aromatic proton signals compared to pyridine/pyrimidine-based analogues.
Research Findings and Implications
- Fluorine Substitution : Compounds with difluoromethyl or tetrafluoro groups (e.g., 82, 37F) show enhanced binding to hydrophobic pockets in enzymatic targets . The absence of fluorine in the target compound may necessitate alternative strategies for potency.
- Linker Flexibility : The ethyl chain in the target compound could improve conformational adaptability compared to rigid acetylene linkers in 16A .
- Synthetic Complexity : The evidence compounds require multi-step syntheses with chiral resolution (e.g., atropisomer separation ), suggesting similar challenges for the target compound.
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
